molecular formula C5H5FN2O2 B12360988 5-fluoro-2-methyl-1H-pyrimidine-4,6-dione

5-fluoro-2-methyl-1H-pyrimidine-4,6-dione

Cat. No.: B12360988
M. Wt: 144.10 g/mol
InChI Key: FDWHOMRGUCMEFN-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-1H-pyrimidine-4,6-dione is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of fluorine in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-1H-pyrimidine-4,6-dione typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-methyl-4,6-dioxypyrimidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of fluorinated pyrimidines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-fluoro-2-methyl-1H-pyrimidine-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-1H-pyrimidine-4,6-dione involves its interaction with biological molecules. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, such as enzymes and nucleic acids. This interaction can inhibit enzyme activity or disrupt DNA synthesis, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

    5-fluorocytosine: An antifungal agent that interferes with fungal DNA synthesis.

    5-fluoro-2’-deoxyuridine: A nucleoside analog used in cancer treatment.

Uniqueness

5-fluoro-2-methyl-1H-pyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity compared to other fluorinated pyrimidines .

Properties

Molecular Formula

C5H5FN2O2

Molecular Weight

144.10 g/mol

IUPAC Name

5-fluoro-2-methyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h3H,1H3,(H,7,8,9,10)

InChI Key

FDWHOMRGUCMEFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C(=O)N1)F

Origin of Product

United States

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